3-(4-Hydroxyphenyl)propanol

Description

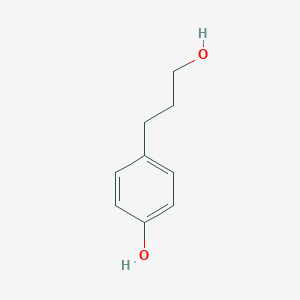

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCVPQRHRKYSAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144638 | |

| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10210-17-0 | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010210170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxyphenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-HYDROXYPHENYL)PROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJM7P148S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °C | |

| Record name | 3-(4-Hydroxyphenyl)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Presence of 3-(4-Hydroxyphenyl)propanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] As a natural phenolic compound, it and its derivatives are of significant interest to the scientific community due to their potential biological activities and applications in drug development and as a precursor for the synthesis of other valuable molecules. This technical guide provides an in-depth overview of the natural occurrence of 3-(4-Hydroxyphenyl)propanol in various plant species, details its biosynthetic pathway, and outlines experimental protocols for its extraction and quantification.

Natural Occurrence

3-(4-Hydroxyphenyl)propanol has been identified as a natural constituent in several plant species. Notably, its presence has been confirmed in Smallanthus fruticosus (yacon), Calocedrus formosana (Taiwan incense-cedar), and various species of the Pinus genus, including Pinus sylvestris (Scots pine).[2][3][4] While its existence in these plants is established, comprehensive quantitative data on the concentration of 3-(4-Hydroxyphenyl)propanol in different plant tissues remains an area of active research. The table below summarizes the known occurrences.

| Plant Species | Common Name | Plant Part(s) Where Found | Quantitative Data |

| Smallanthus fruticosus | Yacon | Tubers, Leaves | Not yet quantified in published literature. Studies have focused on total phenolic and flavonoid content.[5][6] |

| Calocedrus formosana | Taiwan Incense-Cedar | Wood, Bark | Not yet quantified in published literature. Research has primarily identified other terpenes and phenolic compounds.[3][7][8][9][10][11][12][13] |

| Pinus sylvestris | Scots Pine | Wood, Needles | Not yet quantified in published literature. Phenylpropanoid metabolism is actively studied in this species.[14][15][16][17][18][19] |

Biosynthesis of 3-(4-Hydroxyphenyl)propanol

The biosynthesis of 3-(4-Hydroxyphenyl)propanol is an integral part of the general phenylpropanoid pathway, a major route of secondary metabolism in plants.[1] This pathway commences with the amino acid L-phenylalanine. A series of enzymatic reactions transforms L-phenylalanine into 3-(4-Hydroxyphenyl)propanol.

The key steps in this biosynthetic pathway are:

-

Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the para position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

-

Activation of p-Coumaric Acid: The carboxylic acid group of p-coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) , which ligates coenzyme A to p-coumaric acid to form p-coumaroyl-CoA. This step is crucial for the subsequent reduction reactions.

-

First Reduction Step: Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of the thioester bond of p-coumaroyl-CoA to yield p-coumaraldehyde.

-

Second Reduction Step: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) reduces the aldehyde group of p-coumaraldehyde in an NADPH-dependent manner to form 3-(4-Hydroxyphenyl)propanol (dihydro-p-coumaryl alcohol).

The following diagram, generated using the DOT language, illustrates this signaling pathway.

Experimental Protocols

The extraction and quantification of 3-(4-Hydroxyphenyl)propanol from plant matrices typically involve solvent extraction followed by chromatographic analysis. The choice of solvent and chromatographic conditions is critical for achieving good recovery and accurate quantification.

Protocol 1: General Extraction of Phenolic Compounds from Plant Material

This protocol provides a general framework for the extraction of phenolic compounds, including 3-(4-Hydroxyphenyl)propanol, from dried plant material. Optimization of solvent composition and extraction parameters may be required for specific plant tissues.

1. Sample Preparation:

- Dry the plant material (e.g., leaves, wood, bark) at 40-50°C to a constant weight.

- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

- Weigh approximately 1-5 g of the powdered plant material into a flask.

- Add a suitable solvent. A common solvent system for phenolic compounds is 80% aqueous methanol or ethanol. The solvent-to-solid ratio should be around 10:1 to 20:1 (v/w).

- Perform the extraction using one of the following methods:

- Maceration: Agitate the mixture at room temperature for 24-48 hours.

- Soxhlet Extraction: Extract for 6-8 hours.

- Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes. This can enhance extraction efficiency.

- Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant material.

- Repeat the extraction process on the residue two more times to ensure complete extraction.

- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

- Redissolve the crude extract in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for the quantification of phenolic compounds.

1. HPLC System and Conditions:

- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

- Mobile Phase: A gradient elution is often employed to achieve good separation of various phenolic compounds. A common mobile phase consists of:

- Solvent A: 0.1% Formic acid or acetic acid in water.

- Solvent B: Acetonitrile or methanol.

- Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-90% B; 40-45 min, 90-10% B; 45-50 min, 10% B. The program should be optimized based on the specific separation needs.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25-30°C.

- Injection Volume: 10-20 µL.

- Detection: UV detector set at approximately 280 nm (the absorbance maximum for many phenolic compounds) or a mass spectrometer for more selective and sensitive detection.

2. Standard Preparation and Quantification:

- Prepare a stock solution of pure 3-(4-Hydroxyphenyl)propanol standard in methanol or the initial mobile phase.

- Create a series of calibration standards by diluting the stock solution to different known concentrations.

- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared plant extract and determine the peak area corresponding to 3-(4-Hydroxyphenyl)propanol.

- Calculate the concentration of 3-(4-Hydroxyphenyl)propanol in the sample by using the regression equation from the calibration curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like 3-(4-Hydroxyphenyl)propanol, a derivatization step is necessary to increase their volatility.

1. Derivatization (Silylation):

- Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.

- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like pyridine or acetonitrile.

- Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC-MS System and Conditions:

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

- Injector Temperature: 250-280°C.

- Oven Temperature Program: A typical program might be: initial temperature of 70-100°C, hold for 2-5 minutes, then ramp at 5-10°C/min to 280-300°C, and hold for 5-10 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-500.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

3. Identification and Quantification:

- Identification of the TMS-derivatized 3-(4-Hydroxyphenyl)propanol is achieved by comparing its retention time and mass spectrum with that of a pure derivatized standard and by searching mass spectral libraries (e.g., NIST, Wiley).

- Quantification can be performed using an internal standard method. A suitable internal standard (a compound not present in the sample with similar chemical properties) is added to both the samples and calibration standards before derivatization. A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

The following diagram illustrates a general experimental workflow for the extraction and analysis of 3-(4-Hydroxyphenyl)propanol.

Conclusion and Future Directions

3-(4-Hydroxyphenyl)propanol is a naturally occurring phenylpropanoid with established presence in several plant species. Its biosynthesis via the well-characterized phenylpropanoid pathway provides a clear framework for understanding its formation in plants. While its existence is confirmed, a significant opportunity exists for future research to focus on the quantitative analysis of this compound in various plant tissues and under different environmental conditions. The development and validation of specific and sensitive analytical methods will be crucial for accurately determining its concentration and understanding its physiological role in plants. Such data will be invaluable for researchers in natural product chemistry, phytochemistry, and drug discovery, potentially unlocking new applications for this versatile molecule.

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. agriculturejournals.cz [agriculturejournals.cz]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Chemical constituents and their anti-neuroinflammatory activities from the bark of Taiwan incense cedar, Calocedrus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. originalswissaromatics.com [originalswissaromatics.com]

- 10. dhyana.store [dhyana.store]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Melanogenic Activity of Calocedrus formosana Wood Essential Oil and Its Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Melanogenic Activity of Calocedrus formosana Wood Essential Oil and Its Chemical Composition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Scots Pines With Tolerance to Melampsora pinitorqua and Diplodia sapinea Show Distinct Metabolic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. INHERITANCE OF TAXIFOLIN-GLUCOSIDE IN OPEN-POLLINATED PROGENY OF SCOTS PINE (PINUS SYLVESTRIS L.). | International Society for Horticultural Science [ishs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Biological Activities of 3-(4-Hydroxyphenyl)propanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a naturally occurring phenolic compound found in various plant sources. Its structural similarity to other biologically active phenylpropanoids has prompted investigations into its potential pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of 3-(4-Hydroxyphenyl)propanol and its derivatives, with a focus on its anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Biological Activities and Quantitative Data

While quantitative data specifically for 3-(4-Hydroxyphenyl)propanol is limited in the currently available literature, studies on closely related derivatives provide valuable insights into its potential bioactivities.

Anti-inflammatory Activity

Research on derivatives of 3-(4-Hydroxyphenyl)propanol highlights its potential as an anti-inflammatory agent. A study on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), a structurally similar compound, demonstrated significant inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[1] The half-maximal inhibitory concentrations (IC50) for these cytokines are detailed in the table below.

| Cytokine | IC50 (µM) | Cell Line |

| Interleukin-6 (IL-6) | 0.85 | Human PBMCs |

| Interleukin-1β (IL-1β) | 0.87 | Human PBMCs |

| Tumor Necrosis Factor-α (TNF-α) | 1.22 | Human PBMCs |

| Interleukin-8 (IL-8) | 1.58 | Human PBMCs |

| Data for Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)[1] |

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to 3-(4-Hydroxyphenyl)propanol has been investigated against a range of pathogenic bacteria and fungi. Specifically, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent activity. The minimum inhibitory concentrations (MIC) for some of these derivatives are presented below.

Gram-Negative Bacteria

| Compound Derivative | E. coli (AR-0001) MIC (µg/mL) | K. pneumoniae (AR-003) MIC (µg/mL) | P. aeruginosa (AR-1114) MIC (µg/mL) | A. baumannii (AR-0273) MIC (µg/mL) |

| Dihydrazide 6 | 64 | 64 | 32 | 32 |

| Phenyl substituent 28 | 32 | 64 | >64 | 64 |

| Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid[2] |

Gram-Positive Bacteria and Fungi

| Compound Derivative Class | Methicillin-resistant S. aureus (MRSA) MIC (µg/mL) | Vancomycin-resistant E. faecalis MIC (µg/mL) | Drug-resistant Candida species MIC (µg/mL) |

| Hydrazones 14-16 | 1 - 8 | 0.5 - 2 | 8 - 64 |

| Data for derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid[2] |

Anticancer Activity

Signaling Pathways

The biological effects of 3-(4-Hydroxyphenyl)propanol and its derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of compounds related to 3-(4-Hydroxyphenyl)propanol are largely attributed to the inhibition of the NF-κB signaling pathway. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4] Studies on MHPAP suggest that it inhibits the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent expression of inflammatory cytokines.[1]

NF-κB Signaling Inhibition by a 3-(4-Hydroxyphenyl)propanol Derivative.

MAPK Signaling Pathway

Polyphenolic compounds are known to modulate the MAPK signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[5][6][7][8] The MAPK cascade consists of several key kinases, including ERK, JNK, and p38. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While direct evidence for 3-(4-Hydroxyphenyl)propanol is scarce, related phenolic compounds have been shown to influence MAPK signaling, suggesting a potential mechanism for its observed biological activities.[5][7][8]

Potential Modulation of the MAPK Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the context of evaluating the biological activities of phenolic compounds like 3-(4-Hydroxyphenyl)propanol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of the test compound (e.g., 3-(4-Hydroxyphenyl)propanol) in the same solvent.

-

A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound dilutions to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a blank control (solvent + DPPH) and a sample blank (solvent + test compound).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

-

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Cytokine Production Assay (ELISA)

This assay quantifies the production of pro-inflammatory cytokines by immune cells in response to a stimulus.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines in cell culture supernatants.

Protocol:

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with an inflammatory agent like LPS (Lipopolysaccharide).

-

Include control wells (untreated cells, cells treated with LPS only).

-

Incubate for a period sufficient to allow cytokine production (e.g., 24 hours).

-

-

Sample Collection:

-

Centrifuge the plate and collect the cell culture supernatants.

-

-

ELISA Procedure:

-

Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

-

Coat a 96-well plate with a capture antibody specific for the cytokine.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve from the absorbance values of the known cytokine concentrations.

-

Determine the cytokine concentrations in the samples from the standard curve.

-

Calculate the percentage of inhibition of cytokine production and the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a common technique where microorganisms are grown in a liquid medium containing serial dilutions of the antimicrobial agent.

Protocol:

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism (bacterium or fungus).

-

Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

-

Data Analysis:

-

After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound.

-

Include untreated control cells.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow formazan crystal formation.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Conclusion

3-(4-Hydroxyphenyl)propanol and its derivatives exhibit a range of promising biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects. The primary mechanism of action for its anti-inflammatory properties appears to be the inhibition of the NF-κB signaling pathway. While quantitative data for the parent compound is still emerging, the information available for structurally related molecules provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full pharmacological potential of this natural compound. Further studies are warranted to establish a more comprehensive profile of its bioactivity and to elucidate the precise molecular mechanisms underlying its effects.

References

- 1. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of 3-(4-Hydroxyphenyl)propanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Phenolic compounds are a broad class of natural and synthetic molecules that have garnered significant attention for their antioxidant properties and potential therapeutic applications.[1] 3-(4-Hydroxyphenyl)propanol belongs to this class and is structurally characterized by a propanol substituent on a phenol ring. This structure confers the ability to act as a reducing agent and scavenger of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Understanding the antioxidant capacity and mechanism of action of 3-(4-Hydroxyphenyl)propanol is crucial for evaluating its potential as a lead compound in drug development or as a bioactive ingredient in functional foods and nutraceuticals.

In Vitro Antioxidant Capacity Assessment

The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge specific free radicals or reduce metal ions. The most common assays for phenolic compounds are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

3.1 Data Presentation

As of the latest literature review, specific quantitative data (IC50, TEAC, FRAP values) for 3-(4-Hydroxyphenyl)propanol from standardized antioxidant assays are not available. The following tables are provided as templates for researchers to populate with their experimental data when evaluating this compound.

Table 1: DPPH Radical Scavenging Activity of 3-(4-Hydroxyphenyl)propanol

| Compound | Concentration Range (µg/mL or µM) | % Inhibition | IC50 (µg/mL or µM) |

| 3-(4-Hydroxyphenyl)propanol | Data to be determined | Data to be determined | Data to be determined |

| Ascorbic Acid (Standard) | Data to be determined | Data to be determined | Data to be determined |

| Trolox (Standard) | Data to be determined | Data to be determined | Data to be determined |

Table 2: ABTS Radical Scavenging Activity of 3-(4-Hydroxyphenyl)propanol

| Compound | Concentration Range (µg/mL or µM) | % Inhibition | TEAC (Trolox Equivalents) |

| 3-(4-Hydroxyphenyl)propanol | Data to be determined | Data to be determined | Data to be determined |

| Trolox (Standard) | Data to be determined | Data to be determined | 1.0 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of 3-(4-Hydroxyphenyl)propanol

| Compound | Concentration Range (µg/mL or µM) | Absorbance at 593 nm | FRAP Value (µM Fe(II) equivalents) |

| 3-(4-Hydroxyphenyl)propanol | Data to be determined | Data to be determined | Data to be determined |

| FeSO₄ (Standard) | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for the three key in vitro antioxidant assays.

4.1 DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

Caption: Workflow for the DPPH radical scavenging assay.

4.1.1 Reagent Preparation

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of 3-(4-Hydroxyphenyl)propanol in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions.

-

Standard Solution: Prepare a stock solution of a standard antioxidant such as ascorbic acid or Trolox in methanol and prepare a series of dilutions.

4.1.2 Assay Procedure

-

In a 96-well microplate, add 100 µL of the test compound or standard solution at various concentrations to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A blank containing methanol instead of the sample should also be measured.

4.1.3 Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the % inhibition against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

4.2 ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Caption: Workflow for the ABTS radical scavenging assay.

4.2.1 Reagent Preparation

-

ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

4.2.2 Assay Procedure

-

In a 96-well microplate, add 20 µL of the test compound or Trolox standard solution at various concentrations to different wells.

-

Add 180 µL of the working ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

4.2.3 Data Analysis

-

Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for the sample by the slope of the linear regression curve for Trolox.

4.3 Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Caption: Workflow for the FRAP assay.

4.3.1 Reagent Preparation

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

-

Test Compound and Standard Solutions: Prepare serial dilutions of the test compound and a standard of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O).

4.3.2 Assay Procedure

-

Warm the FRAP reagent to 37°C.

-

In a 96-well microplate, add 20 µL of the test compound or standard solution to different wells.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

4.3.3 Data Analysis

-

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

Use the standard curve to determine the FRAP value of the test sample, expressed as µM Fe(II) equivalents.

Potential Molecular Mechanisms of Antioxidant Action

The antioxidant activity of 3-(4-Hydroxyphenyl)propanol is likely mediated through direct and indirect mechanisms.

5.1 Direct Radical Scavenging

As a phenolic compound, 3-(4-Hydroxyphenyl)propanol can directly neutralize free radicals by donating a hydrogen atom from its phenolic hydroxyl group. This process stabilizes the radical and forms a less reactive phenoxyl radical, which can be further stabilized by resonance.

5.2 Indirect Antioxidant Effects via the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Many phenolic compounds are known to activate this pathway.

Caption: The Keap1-Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a battery of antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby bolstering the cell's endogenous antioxidant defenses.

While there is currently no direct evidence demonstrating that 3-(4-Hydroxyphenyl)propanol activates the Keap1-Nrf2 pathway, its phenolic structure makes it a plausible candidate for such activity. Further research, such as gene expression analysis of Nrf2 target genes in cells treated with 3-(4-Hydroxyphenyl)propanol, is warranted to investigate this potential mechanism.

Conclusion and Future Directions

3-(4-Hydroxyphenyl)propanol possesses a chemical structure that strongly suggests antioxidant potential. This technical guide provides the necessary experimental frameworks for the quantitative assessment of its antioxidant capacity using established in vitro assays. While specific data for this compound is currently lacking in the scientific literature, the provided protocols will enable researchers to generate this crucial information.

Future research should focus on:

-

Quantitative analysis: Performing DPPH, ABTS, FRAP, and other relevant antioxidant assays to determine the IC50, TEAC, and FRAP values of 3-(4-Hydroxyphenyl)propanol.

-

Mechanism of action: Investigating the ability of 3-(4-Hydroxyphenyl)propanol to modulate the Keap1-Nrf2 pathway through gene and protein expression studies.

-

Cellular studies: Evaluating the cytoprotective effects of 3-(4-Hydroxyphenyl)propanol against oxidative stress in various cell models.

-

In vivo studies: Assessing the bioavailability and antioxidant efficacy of 3-(4-Hydroxyphenyl)propanol in preclinical animal models.

By systematically addressing these research areas, a comprehensive understanding of the antioxidant properties of 3-(4-Hydroxyphenyl)propanol can be achieved, paving the way for its potential application in the prevention and treatment of oxidative stress-related diseases.

References

The Anti-inflammatory Potential of 3-(4-Hydroxyphenyl)propanol and its Metabolites: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory effects of 3-(4-Hydroxyphenyl)propanol and its closely related microbial metabolite, 3-(4-Hydroxyphenyl)propionic acid (HPPA). While direct research on 3-(4-Hydroxyphenyl)propanol is nascent, substantial evidence from studies on HPPA delineates a clear mechanism of action involving the modulation of critical inflammatory signaling pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways to serve as a foundational resource for researchers in pharmacology and drug discovery.

Introduction

3-(4-Hydroxyphenyl)propanol, also known as Dihydro-p-coumaroyl alcohol, is a phenylpropanoid naturally found in various plant sources.[1][2] As a phenolic compound, it possesses a molecular structure suggestive of antioxidant and other biological activities.[1] While its therapeutic properties are an area of growing interest, the scientific literature specifically detailing its anti-inflammatory effects remains limited.

However, significant insights can be drawn from studies of its major microbial metabolite, 3-(4-hydroxyphenyl)propionic acid (HPPA).[3][4][5] HPPA is formed from the metabolism of dietary polyphenols, such as resveratrol and procyanidins, by gut microbiota.[3][4] Research has demonstrated that HPPA exhibits potent anti-inflammatory properties by targeting key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This guide will focus primarily on the well-documented effects of HPPA as a surrogate to understand the potential anti-inflammatory mechanisms of 3-(4-Hydroxyphenyl)propanol.

Mechanism of Action: Targeting Core Inflammatory Pathways

The anti-inflammatory activity of 3-(4-Hydroxyphenyl)propionic acid (HPPA) is primarily attributed to its ability to suppress the activation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][7][8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[9][10]

Studies on HPPA and related compounds show that they can restrict inflammation by intervening in this pathway, leading to a decreased production of inflammatory mediators like Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[3]

Regulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, represents another critical set of pathways that regulate cellular responses to external stimuli, including inflammation.[11][12] Activation of these kinases by stressors like LPS leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory genes.[8][12] 3-(4-Hydroxyphenyl)propionic acid has been shown to significantly attenuate inflammation in a mouse model of colitis by regulating these MAPK pathways.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of 3-(4-Hydroxyphenyl)propionic acid (HPPA).

Table 1: In Vitro Anti-inflammatory Effects of HPPA

| Cell Line | Inducer | Compound | Concentration | Measured Marker | Result | Reference |

| Macrophages | ox-LDL | HPPA | 12.5 µg/mL | IL-1β Production | Complete inhibition of ox-LDL-induced increase | [3] |

| Macrophages | ox-LDL | HPPA | 12.5 µg/mL | IL-6 Production | Complete inhibition of ox-LDL-induced increase | [3] |

| RAW 264.7 | LPS | HPPA | Not specified | Inflammatory Response | Significant attenuation | [4] |

Table 2: In Vivo Anti-inflammatory Effects of HPPA

| Animal Model | Disease Model | Compound | Dosage | Key Findings | Reference |

| Pseudo-germ-free mice | DSS-induced colitis | HPPA | Not specified | Significantly attenuated colitis by regulating MAPK and NF-κB pathways | [4] |

Experimental Methodologies

A robust assessment of a compound's anti-inflammatory properties typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.

Key Protocol: In Vitro Anti-inflammatory Assay Using Macrophages

This protocol is standard for evaluating the ability of a compound to suppress inflammatory responses in a cellular context.

-

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce a strong inflammatory response, characterized by the release of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[10][13][14] The test compound is co-incubated with the cells to assess its ability to inhibit these markers.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates (for NO/viability assays) or 24-well plates (for cytokine/protein analysis) and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., HPPA) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[10] A vehicle control group and an LPS-only group are included.

-

Collect the cell culture supernatant for analysis.

-

-

Analysis:

-

Nitric Oxide (NO) Quantification: NO production is measured indirectly by quantifying nitrite in the supernatant using the Griess reagent assay.

-

Cytokine Quantification: Levels of TNF-α, IL-6, and IL-1β in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][15]

-

Gene and Protein Expression: Cell lysates are collected for analysis of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated NF-κB, p38) via quantitative real-time PCR (qRT-PCR) or Western blot.[13]

-

Cell Viability: A viability assay (e.g., MTT) is performed to ensure the observed effects are not due to cytotoxicity.[14]

-

Key Protocol: In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used and reproducible animal model for inflammatory bowel disease (IBD).[4]

-

Principle: Administration of DSS in the drinking water of mice induces acute or chronic colitis that mimics human ulcerative colitis, characterized by weight loss, diarrhea, bloody stools, and colonic inflammation.

-

Animal Model: C57BL/6 mice are commonly used. For studies on microbial metabolites, pseudo-germ-free mice (pre-treated with an antibiotic cocktail) can be used to ensure the administered compound is not further metabolized.[4]

-

Procedure:

-

Acclimatize animals for at least one week.

-

Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce colitis. A control group receives regular drinking water.

-

Administer the test compound (e.g., HPPA) daily via oral gavage throughout the DSS treatment period. A vehicle control group receives the vehicle alone.

-

Monitor animals daily for body weight, stool consistency, and presence of blood. Calculate a Disease Activity Index (DAI) score based on these parameters.

-

-

Analysis:

-

At the end of the experiment, animals are euthanized.

-

The colon is excised, and its length is measured (colon shortening is a marker of inflammation).

-

Distal colon tissue is collected for histological analysis (H&E staining) to assess tissue damage, ulceration, and immune cell infiltration.

-

Additional tissue samples can be used to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or for Western blot/qRT-PCR analysis of inflammatory markers (cytokines, COX-2, iNOS) and signaling proteins (NF-κB, MAPKs).[6]

-

Conclusion and Future Directions

The available evidence strongly suggests that 3-(4-Hydroxyphenyl)propionic acid (HPPA), a key metabolite of various dietary polyphenols, is a potent anti-inflammatory agent. Its mechanism of action is rooted in the suppression of the pro-inflammatory NF-κB and MAPK signaling pathways. Given the close structural similarity, it is highly probable that its parent compound, 3-(4-Hydroxyphenyl)propanol, shares a similar biological activity profile.

However, direct experimental validation is crucial. Future research should focus on:

-

Direct Evaluation: Performing in vitro and in vivo studies specifically on 3-(4-Hydroxyphenyl)propanol to confirm and quantify its anti-inflammatory effects.

-

Comparative Studies: Directly comparing the potency of 3-(4-Hydroxyphenyl)propanol with its propionic acid metabolite (HPPA) to understand structure-activity relationships.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(4-Hydroxyphenyl)propanol to determine its bioavailability and conversion to HPPA in vivo.

Such studies will be instrumental in validating the therapeutic potential of 3-(4-Hydroxyphenyl)propanol as a novel anti-inflammatory agent.

References

- 1. Buy 3-(4-Hydroxyphenyl)-1-propanol (EVT-294680) | 10210-17-0 [evitachem.com]

- 2. Human Metabolome Database: Showing metabocard for 3-(4-Hydroxyphenyl)-1-propanol (HMDB0032599) [hmdb.ca]

- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinctive anti-inflammatory effects of resveratrol, dihydroresveratrol, and 3-(4-hydroxyphenyl)-propionic acid on DSS-induced colitis in pseudo-germ-free mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]

- 8. Capillarisin inhibits iNOS, COX-2 expression, and proinflammatory cytokines in LPS-induced RAW 264.7 macrophages via the suppression of ERK, JNK, and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Anti-Inflammatory Effects of Phenolic Compounds from Moraiolo Virgin Olive Oil (MVOO) in Brain Cells via Regulating the TLR4/NLRP3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol (CAS: 10210-17-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenolic compound with the CAS number 10210-17-0.[1][2][3][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and biological activities, with a focus on its potential applications in research and drug development. This molecule is of interest due to its antioxidant properties and its role as a synthetic intermediate for pharmacologically active molecules, including agonists for G protein-coupled receptors (GPCRs).[5]

Chemical and Physical Properties

3-(4-Hydroxyphenyl)propanol is a solid at room temperature with a melting point in the range of 51-54 °C.[3][6] It is a substituted phenol, featuring a propanol group attached to the phenyl ring at the para position. This structure imparts both hydrophilic and lipophilic characteristics to the molecule.

| Property | Value | Source |

| CAS Number | 10210-17-0 | [1][3][6] |

| Molecular Formula | C₉H₁₂O₂ | [1][3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| IUPAC Name | 4-(3-hydroxypropyl)phenol | [4][6] |

| Synonyms | Dihydro-p-coumaryl alcohol, 3-(p-Hydroxyphenyl)propyl alcohol, 4-Hydroxybenzenepropanol | [1][2][3] |

| Physical Form | Solid | [3][6] |

| Melting Point | 51-54 °C | [3][6] |

| Boiling Point | 311.6 °C at 760 mmHg | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| LogP | 1.14 | [5] |

Synthesis and Purification

The synthesis of 3-(4-hydroxyphenyl)propanol can be achieved through several chemical routes. The choice of method may depend on the desired scale, purity, and available starting materials.

Synthesis Methods

Two common methods for the synthesis of 3-(4-hydroxyphenyl)propanol are the reduction of p-coumaric acid or its derivatives, and the alkylation of phenol.[5]

-

Reduction of p-Coumaric Acid Derivatives: A prevalent method involves the reduction of the carboxylic acid or ester functionality of p-coumaric acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for this transformation.[5]

-

Reduction of 3-(4-Hydroxyphenyl)propanal: The corresponding aldehyde, 3-(4-hydroxyphenyl)propanal, can be reduced to the alcohol using mild reducing agents such as sodium borohydride.[1]

-

Alkylation of Phenol: Another approach involves the alkylation of phenol with a suitable three-carbon synthon under basic conditions.[5]

Experimental Protocol: Reduction of Ethyl 4-hydroxycinnamate

This protocol describes a representative method for the synthesis of 3-(4-hydroxyphenyl)propanol via the reduction of a p-coumaric acid ester.

Materials:

-

Ethyl 4-hydroxycinnamate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.5 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 4-hydroxycinnamate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then water again, while cooling the flask in an ice bath.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

-

Combine the organic filtrates and wash with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 3-(4-hydroxyphenyl)propanol can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product should be assessed by NMR and mass spectrometry.

Biological Activities and Potential Applications

3-(4-Hydroxyphenyl)propanol has garnered interest for its potential biological activities, primarily as an antioxidant and as a building block for the synthesis of more complex molecules with therapeutic potential.

Antioxidant Activity

The phenolic hydroxyl group in 3-(4-hydroxyphenyl)propanol is a key structural feature that confers antioxidant properties. Phenols are well-known radical scavengers, capable of donating a hydrogen atom to neutralize free radicals and terminate damaging oxidative chain reactions.

This protocol outlines a common method to evaluate the antioxidant capacity of 3-(4-hydroxyphenyl)propanol.

Materials:

-

3-(4-Hydroxyphenyl)propanol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of 3-(4-hydroxyphenyl)propanol and ascorbic acid in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound or control solutions at different concentrations to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Precursor for G Protein-Coupled Receptor (GPCR) Agonists

3-(4-Hydroxyphenyl)propanol serves as a valuable synthetic intermediate in the development of ligands for G protein-coupled receptors.[5] GPCRs are a large family of transmembrane receptors that play crucial roles in a multitude of physiological processes and are major targets for drug discovery. By modifying the structure of 3-(4-hydroxyphenyl)propanol, medicinal chemists can design and synthesize novel compounds with specific affinities and efficacies for various GPCR subtypes.

Signaling Pathways and Experimental Workflows

G Protein-Coupled Receptor Signaling

The activation of a GPCR by a ligand, potentially a derivative of 3-(4-hydroxyphenyl)propanol, initiates a cascade of intracellular events. A common pathway involves the activation of a heterotrimeric G protein, leading to the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃).

Caption: Generalized G Protein-Coupled Receptor (GPCR) signaling pathway.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis of 3-(4-hydroxyphenyl)propanol derivatives and their subsequent screening for biological activity.

Caption: Experimental workflow for synthesis and bioactivity screening.

Spectroscopic Data

The structural confirmation of 3-(4-hydroxyphenyl)propanol relies on various spectroscopic techniques. Representative data can be found in publicly available databases such as the NIST WebBook and ChemicalBook.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propanol chain, and the hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the aliphatic carbons of the propanol side chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ) and characteristic fragmentation patterns.

Conclusion

3-(4-Hydroxyphenyl)propanol is a versatile phenolic compound with established antioxidant properties and significant potential as a synthetic building block in drug discovery, particularly in the development of GPCR modulators. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological relevance, along with representative experimental protocols and workflows to aid researchers in their scientific endeavors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy 3-(4-Hydroxyphenyl)propanal | 20238-83-9 [smolecule.com]

- 2. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]

- 3. 3-(4-ヒドロキシフェニル)-1-プロパノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Human Metabolome Database: Showing metabocard for 3-(4-Hydroxyphenyl)-1-propanol (HMDB0032599) [hmdb.ca]

- 5. Buy 3-(4-Hydroxyphenyl)-1-propanol (EVT-294680) | 10210-17-0 [evitachem.com]

- 6. 3-(4-Hydroxyphenyl)propanal | C9H10O2 | CID 11957427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(4-Hydroxyphenyl)propanol: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propanol, also known as dihydro-p-coumaryl alcohol, is a phenolic compound belonging to the class of 1-hydroxy-2-unsubstituted benzenoids.[1] It is a naturally occurring substance found in various plants and is recognized for its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of 3-(4-Hydroxyphenyl)propanol, tailored for professionals in research and drug development.

Physical and Chemical Properties

3-(4-Hydroxyphenyl)propanol is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 51-54 °C | |

| Boiling Point | 311.6 °C at 760 mmHg | [2] |

| Density | ~1.1 g/cm³ | [2] |

| pKa | 10.05 ± 0.15 (Predicted) | |

| LogP | 1.14 | [2] |

Solubility

| Solvent | Solubility | Source |

| Water | 6.6 g/L (Predicted) | [2] |

| DMSO | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble |

Spectral Data

| Technique | Data Highlights |

| ¹H NMR | Data available, specific shifts depend on solvent |

| ¹³C NMR | Data available, specific shifts depend on solvent |

| IR Spectroscopy | Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C-O stretching |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of 3-(4-Hydroxyphenyl)propanol in a laboratory setting.

Synthesis of 3-(4-Hydroxyphenyl)propanol via Reduction of p-Coumaric Acid

This protocol describes the reduction of p-coumaric acid using lithium aluminum hydride (LiAlH₄), a common method for synthesizing 3-(4-hydroxyphenyl)propanol.[2]

Materials:

-

p-Coumaric acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve p-coumaric acid (1 equivalent) in anhydrous THF in a separate flask.

-

Slowly add the p-coumaric acid solution to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by 1M HCl to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Column Chromatography

Materials:

-

Crude 3-(4-Hydroxyphenyl)propanol

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., 20% ethyl acetate in hexane).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 3-(4-Hydroxyphenyl)propanol.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of 3-(4-Hydroxyphenyl)propanol of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the purified product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and purity of the sample.

Chemical Reactions and Biological Activity

3-(4-Hydroxyphenyl)propanol can undergo several chemical reactions, including esterification of its alcohol group, oxidation to the corresponding aldehyde or carboxylic acid, and condensation reactions.[2]

The biological significance of 3-(4-Hydroxyphenyl)propanol lies primarily in its antioxidant and anti-inflammatory properties. Its phenolic structure allows it to act as a free radical scavenger.[2] While specific signaling pathways for 3-(4-hydroxyphenyl)propanol are not yet fully elucidated, it is suggested to modulate cell signaling pathways through effects on receptor binding and activation.[2] A structurally related compound, 3-(4-hydroxyphenyl)propionic acid, has been shown to suppress macrophage foam cell formation by impacting the nuclear factor kappa-B (NF-κB) pathway.

Visualizations

Synthesis of 3-(4-Hydroxyphenyl)propanol

References

An In-depth Technical Guide to the Solubility of 3-(4-Hydroxyphenyl)propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-hydroxyphenyl)propanol, a phenolic compound with applications in various research and development sectors. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Physicochemical Properties of 3-(4-Hydroxyphenyl)propanol

A foundational understanding of the physicochemical properties of 3-(4-hydroxyphenyl)propanol is crucial for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| Melting Point | 51-54 °C | [2][3] |

| Boiling Point | 311.6 °C at 760 mmHg | [3] |

| Density | Approximately 1.1 g/cm³ | [3] |

| LogP (Partition Coefficient) | 1.14 | [3] |

Quantitative Solubility Data

Precise quantitative solubility data for 3-(4-hydroxyphenyl)propanol in a range of common organic solvents is not extensively documented in publicly available literature. The following table summarizes the available information.

| Solvent | Chemical Formula | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 mg/mL | [4] |

| Methanol | CH₃OH | Slightly Soluble | [5] |

| Ethanol | C₂H₅OH | Data not available | |

| Acetone | C₃H₆O | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | Data not available |

Note: The term "slightly soluble" is qualitative and indicates that the substance has low solubility in the given solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[6] The following protocol is a generalized procedure that can be adapted for the determination of 3-(4-hydroxyphenyl)propanol solubility in various organic solvents.

Materials and Equipment

-

3-(4-Hydroxyphenyl)propanol (solid)

-

Selected organic solvents (e.g., DMSO, methanol, ethanol, acetone, ethyl acetate) of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Experimental Workflow

Caption: Workflow for determining solubility.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-(4-hydroxyphenyl)propanol to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to facilitate the separation of the solid from the liquid phase.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining solid particles.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-